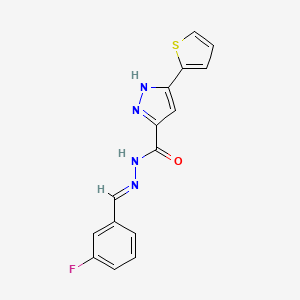

N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide (CAS: 303092-86-6) is a pyrazole-based carbohydrazide derivative with a molecular formula of C₁₅H₁₁FN₄OS and a molecular weight of 314.34 g/mol . The compound features a pyrazole core substituted with a thiophen-2-yl group at the 3-position and a 3-fluorobenzylidene hydrazide moiety at the N'-position.

Properties

CAS No. |

303092-86-6 |

|---|---|

Molecular Formula |

C15H11FN4OS |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

N-[(E)-(3-fluorophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H11FN4OS/c16-11-4-1-3-10(7-11)9-17-20-15(21)13-8-12(18-19-13)14-5-2-6-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+ |

InChI Key |

DLHBIJBRXQYICN-RQZCQDPDSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 3-fluorobenzaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the fluorobenzylidene group.

Substitution: Substituted derivatives at the fluorobenzylidene group.

Scientific Research Applications

N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could interact with multiple biological systems.

Comparison with Similar Compounds

N'-(2-Hydroxy-3-Methoxybenzylidene)-3-(2-Thienyl)-1H-Pyrazole-5-Carbohydrazide

- Structural Features :

- Benzylidene substitution: 2-hydroxy-3-methoxy instead of 3-fluoro.

- Core: Pyrazole with thiophen-2-yl at the 3-position.

- Pharmacological Activity: Identified as a δ-opioid receptor (δOR) agonist with a novel chemotype lacking a basic nitrogen, unlike traditional δOR agonists (e.g., SNC80). Analogs showed lower potency in cAMP assays compared to the parent compound, suggesting the importance of substituent electronic effects .

- Key Difference : The 3-fluoro group in the target compound may improve metabolic stability compared to the polar 2-hydroxy-3-methoxy substituent.

(E)-N′-(4-Fluorobenzylidene)-5-Methyl-2-(Pyridin-3-yl)Thiazole-4-Carbohydrazide

- Structural Features :

- Core: Thiazole instead of pyrazole.

- Substitutions: 4-fluorobenzylidene and pyridin-3-yl groups.

- Pharmacological Activity :

- Key Difference : The pyrazole-thiophene system in the target compound may offer distinct electronic properties compared to the thiazole-pyridine system, influencing target selectivity.

3-(5-Chloro-2-Thienyl)-N′-[(E)-1-(2-Furyl)Ethylidene]-1H-Pyrazole-5-Carbohydrazide

- Structural Features :

- Thiophene substitution: 5-chloro instead of unmodified thiophen-2-yl.

- Hydrazide linkage: Ethylidene-furyl instead of benzylidene.

- Pharmacological Activity: No explicit data in evidence, but the chloro group may enhance lipophilicity and membrane permeability compared to the target compound’s fluorine .

Electronic and Steric Effects

- Fluorine vs. Nitro : The 3-fluoro group in the target compound balances moderate electron-withdrawing effects with low steric demand, whereas nitro groups (e.g., in CAS 302918-48-5) may reduce stability due to strong electron withdrawal .

- Thiophene vs.

Pharmacological Trends

- Anticancer Activity : Analog 26 (3-aryl-1-(4-tert-butylbenzyl)-pyrazole-carbohydrazide) showed apoptosis induction in A549 lung cancer cells, highlighting the role of bulky substituents (e.g., tert-butyl) in enhancing cytotoxicity .

- Antibacterial Activity : Thiazole-based analogs (e.g., compound 2 in ) demonstrated stronger DNA binding, suggesting heterocycle choice (pyrazole vs. thiazole) impacts mode of action .

- Opioid Receptor Modulation: The absence of a basic nitrogen in pyrazole-carbohydrazides (e.g., ) challenges traditional δOR agonist design, emphasizing the need for novel pharmacophores.

Biological Activity

N'-(3-Fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 314.33 g/mol. Its structural features include a pyrazole ring, a thiophene moiety, and a fluorobenzylidene substituent, which are known to contribute to its biological properties.

Synthesis Method

The synthesis typically involves the condensation reaction between 3-fluorobenzaldehyde and 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The procedure generally includes refluxing in an appropriate solvent, followed by purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses:

- Antibacterial Activity : The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values indicate potent activity, with some studies reporting MICs as low as 15.625 μM against Staphylococcus aureus and Enterococcus faecalis .

- Antifungal Activity : It also shows antifungal effects against Candida species, with MIC values ranging from 31.2 to 62.5 μg/mL .

Antibiofilm Activity

The compound exhibits notable antibiofilm activity, which is crucial for combating persistent infections associated with biofilm formation. For instance, it has been reported to reduce biofilm formation significantly in Pseudomonas aeruginosa, indicating its potential for therapeutic applications in chronic infections .

The mechanism of action for this compound is believed to involve:

- Inhibition of Protein Synthesis : The compound interferes with bacterial protein synthesis pathways.

- Disruption of Nucleic Acid Synthesis : It may inhibit nucleic acid production, further contributing to its antimicrobial effects.

- Peptidoglycan Layer Disruption : The compound affects the integrity of the bacterial cell wall, leading to cell lysis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure can significantly influence the biological activity of the compound:

- Substituent Variability : The presence of electron-withdrawing groups like fluorine enhances antibacterial potency.

- Moiety Contributions : The thiophene ring contributes to both antibacterial and antifungal activities due to its electron-rich nature, which facilitates interactions with microbial targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the effectiveness of hydrazone derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.